molecular formula C18H21NO5S B2900581 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate CAS No. 392237-29-5

2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate

Cat. No. B2900581
CAS RN: 392237-29-5
M. Wt: 363.43
InChI Key: QRSKPZVANSMRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonated benzene derivative that is used as a reagent in organic synthesis. The compound has a wide range of applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. The compound may also interact with enzymes and other proteins, altering their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, the compound has been shown to have cytotoxic effects on cancer cells in vitro. It may also have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate in lab experiments is its versatility. The compound can be used in a variety of organic reactions and has a wide range of applications in biochemistry and pharmacology. However, one limitation of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for research on 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the characterization of the compound's mechanism of action and its interactions with enzymes and other proteins. Additionally, the compound's potential as an anticancer and antiviral agent should be further explored.

Synthesis Methods

The synthesis of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate involves the reaction of 2-amino-1-phenylethanol with methyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with p-toluenesulfonyl chloride to yield the final product. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and acetonitrile.

Scientific Research Applications

2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is commonly used as a reagent in organic synthesis. It is used in the preparation of various compounds, including peptides, amino acids, and heterocycles. The compound is also used in the synthesis of inhibitors of enzymes involved in cancer and viral infections.

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKPZVANSMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.